molecular formula C16H19N3O2 B14064801 ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 101512-65-6

({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile

Cat. No.: B14064801
CAS No.: 101512-65-6
M. Wt: 285.34 g/mol
InChI Key: CWCAFEZMYQVPKT-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a propanedinitrile core and a bis(2-methoxyethyl)amino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- typically involves the reaction of 4-[bis(2-methoxyethyl)amino]benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as a donor-acceptor molecule, facilitating electron transfer processes. In organic electronics, it helps in the formation of charge-transfer complexes, enhancing the efficiency of devices like solar cells and light-emitting diodes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile
  • 2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile
  • 2,4-Bis[4-(N,N-diphenylamino)-2,6-dihydroxyphenyl]squaraine

Uniqueness

Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- stands out due to its unique bis(2-methoxyethyl)amino group, which imparts specific electronic properties. This makes it particularly useful in organic electronics and photovoltaics, where efficient charge transfer is crucial .

Properties

CAS No.

101512-65-6

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C16H19N3O2/c1-20-9-7-19(8-10-21-2)16-5-3-14(4-6-16)11-15(12-17)13-18/h3-6,11H,7-10H2,1-2H3

InChI Key

CWCAFEZMYQVPKT-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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